molecular formula C9H8F2N2 B577570 1-Ethyl-6,7-difluorobenzimidazole CAS No. 1314987-78-4

1-Ethyl-6,7-difluorobenzimidazole

Cat. No. B577570
CAS RN: 1314987-78-4
M. Wt: 182.174
InChI Key: XAZWKKRGQRHLPL-UHFFFAOYSA-N
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Description

1-Ethyl-6,7-difluorobenzimidazole is a chemical compound with the molecular formula C9H8F2N2 and a molecular weight of 182.17 . It is primarily used for research and development .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as 1-Ethyl-6,7-difluorobenzimidazole, typically involves the reaction of o-phenylenediamines with benzaldehydes . This process uses sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .


Molecular Structure Analysis

The InChI code for 1-Ethyl-6,7-difluorobenzimidazole is 1S/C9H8F2N2/c1-2-13-5-12-7-4-3-6(10)8(11)9(7)13/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-Ethyl-6,7-difluorobenzimidazole has a molecular weight of 182.17 . The compound’s other physical and chemical properties, such as its melting point, boiling point, and solubility, are not explicitly mentioned in the available resources.

Scientific Research Applications

Overview

1-Ethyl-6,7-difluorobenzimidazole is a chemical compound that, based on the query, appears to be related to a broader category of substances with potential applications in various fields such as pharmaceuticals, material science, and environmental studies. However, the specific compound of interest, 1-Ethyl-6,7-difluorobenzimidazole, was not directly mentioned in the available literature. Instead, related compounds and the general field of benzimidazoles and ionic liquids, which are often researched for their unique properties and applications, were highlighted. Below is an extrapolation based on the findings related to similar compounds and the chemical family it belongs to.

Ionic Liquids and Environmental Applications

Ionic liquids, including those related to benzimidazole derivatives, have garnered attention for their potential in green chemistry and environmental applications. For instance, research into the toxicity and environmental impact of ionic liquids such as 1-ethyl-3-methylimidazolium acetate, highlights the urgency in understanding their ecological fate before industrial scale utilization due to their attractive properties for dissolving biopolymers like cellulose and chitin (Ostadjoo et al., 2018). This research underscores the broader context in which 1-Ethyl-6,7-difluorobenzimidazole might be studied for its environmental interactions and safety.

Antioxidant Activity and Analytical Methods

The study of antioxidants in various fields from food engineering to medicine highlights the importance of understanding the chemical properties and reactions of compounds including benzimidazoles. Analytical methods to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, provide insights into the potential health applications of these compounds (Munteanu & Apetrei, 2021). These methodologies could be applicable in research on 1-Ethyl-6,7-difluorobenzimidazole for its antioxidant properties.

Safety and Hazards

The safety data sheet for a similar compound, 1-Ethyl-6-fluorobenzimidazole, suggests that it should be used only for research and development, not for medicinal, household, or other uses . In case of accidental exposure, appropriate safety measures should be taken .

properties

IUPAC Name

1-ethyl-6,7-difluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c1-2-13-5-12-7-4-3-6(10)8(11)9(7)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZWKKRGQRHLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716504
Record name 1-Ethyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6,7-difluorobenzimidazole

CAS RN

1314987-78-4
Record name 1-Ethyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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